molecular formula C17H19NO2S B009641 1-Benzyl-3-(phenylsulfonyl)pyrrolidine CAS No. 101767-83-3

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

Cat. No. B009641
M. Wt: 301.4 g/mol
InChI Key: OTTOUOKAVIJSMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrrolidine derivatives often involves strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. For instance, the synthesis of bioactive molecules characterized by the pyrrolidine ring employs methodologies that efficiently explore the pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and three-dimensional coverage through pseudorotation (Li Petri et al., 2021). Additionally, palladium-catalyzed direct C–H arylation has emerged as a highly selective method for synthesizing multiply arylated heteroarenes, including pyrrolidine derivatives, facilitating the creation of compounds with significant biological activity (Rossi et al., 2014).

Scientific Research Applications

  • Molecular Configuration Studies : A related compound, 2-(4-Methoxybenzyl)-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole, exhibits a unique molecular configuration, with the benzyl ring nearly perpendicular to the pyrroloindole unit, highlighting interesting angles between phenyl-sulfonyl and indole ring systems (Kishbaugh, Gribble, & Jasinski, 2007).

  • Heterocyclic Ring System Synthesis : Elkholy, Abu-Shanab, and Erian (2000) discussed a method for preparing polyfunctionally substituted pyridine ring systems, which can be fused into various heterocyclic ring systems, demonstrating the versatility of these compounds in chemical synthesis (Elkholy, Abu-Shanab, & Erian, 2000).

  • Pharmaceutical Applications : N-[(N-saccharino)butyl]pyrrolidines, which are structurally related, have shown potential as potent and selective serotonin 1A receptor ligands, suggesting their effectiveness as antianxiety and antidepressant agents (Ahn et al., 1999).

  • Antibacterial Activity : New sulfonamides synthesized at room temperature, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).

  • Catalytic Applications : In a study by Robles-Machín et al. (2010), a Cu(I)-Segphos catalyst-mediated asymmetric 1,3-dipolar cycloaddition of azomethine ylides with beta-phenylsulfonyl enones was used to create highly functionalized pyrrolidine, demonstrating the compound's role in advanced organic synthesis (Robles‐Machín et al., 2010).

  • Antimicrobial Evaluation : Alsaedi, Farghaly, and Shaaban (2019) found that novel pyrazolo[1,5-a]pyrimidine derivatives with one sulfone group, including those related to phenylsulfonyl groups, show greater antimicrobial activity, suggesting their potential as new antibiotics (Alsaedi, Farghaly, & Shaaban, 2019).

Future Directions

Pyrrolidine derivatives, including “1-Benzyl-3-(phenylsulfonyl)pyrrolidine”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic strategies, investigating their mechanisms of action, and optimizing their properties for potential therapeutic applications.

properties

IUPAC Name

3-(benzenesulfonyl)-1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTOUOKAVIJSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473276
Record name 3-(Benzenesulfonyl)-1-benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

CAS RN

101767-83-3
Record name 3-(Benzenesulfonyl)-1-benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Wang, YL Li, GY Ma, MH Yi… - Journal of Heterocyclic …, 2019 - Wiley Online Library
A rapid and highly efficient 1,3‐dipolar [3 + 2] cycloaddition of nonstabilized azomethine ylides generated in situ with benzo[b]thiophene 1,1‐dioxides as the dipolarophiles has been …
Number of citations: 9 onlinelibrary.wiley.com
M Baumann, IR Baxendale… - …, 2011 - baxendalegroup.awh.durham.ac.uk
We expand upon recent results concerning dipolar cycloaddition reactions of unstabilized azomethine ylids with nitro alkenes to generate 3-nitropyrrolidines via a flow chemistry …
Number of citations: 46 baxendalegroup.awh.durham.ac.uk

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